2-(4-Methoxybenzyl)piperidine

Catalog No.
S1933453
CAS No.
63587-60-0
M.F
C13H19NO
M. Wt
205.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methoxybenzyl)piperidine

CAS Number

63587-60-0

Product Name

2-(4-Methoxybenzyl)piperidine

IUPAC Name

2-[(4-methoxyphenyl)methyl]piperidine

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

InChI

InChI=1S/C13H19NO/c1-15-13-7-5-11(6-8-13)10-12-4-2-3-9-14-12/h5-8,12,14H,2-4,9-10H2,1H3

InChI Key

HECDAPDSJDYLQQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2CCCCN2

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCCN2
  • Structural Similarities

    2-(4-Methoxybenzyl)piperidine contains a piperidine ring, a common structural motif found in many biologically active molecules. This suggests potential for the compound to interact with various biological targets ().

  • Functional Groups

    The presence of a methoxy group (CH3O) suggests potential for the molecule to participate in hydrogen bonding interactions with biological molecules, which could influence its activity.

2-(4-Methoxybenzyl)piperidine has the molecular formula C₁₃H₁₉NO and a molecular weight of approximately 219.3 g/mol. The structure consists of a six-membered piperidine ring attached to a benzyl group that carries a methoxy substituent at the para position. This specific substitution pattern can influence both its chemical properties and biological interactions.

There is no scientific literature readily available on the specific mechanism of action of 2-(4-Methoxybenzyl)piperidine itself. Its mechanism of action would likely depend on the context of the more complex molecule it's a part of.

As with any chemical compound, it is advisable to handle 2-(4-Methoxybenzyl)piperidine with care in a laboratory setting following appropriate safety protocols. Specific hazard information is not widely available, but general lab safety guidelines for organic compounds should be followed [].

, including:

  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The piperidine ring may undergo reduction to yield different piperidine derivatives.
  • Substitution: The benzyl group can engage in electrophilic or nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The general reaction for the synthesis of 2-(4-Methoxybenzyl)piperidine involves the nucleophilic substitution of 4-methoxybenzyl chloride with piperidine under basic conditions, typically using sodium hydroxide or potassium carbonate as the base .

Research indicates that piperidine derivatives, including 2-(4-Methoxybenzyl)piperidine, exhibit various biological activities. They have been studied for their potential neuroprotective effects and ability to modulate neurotransmitter systems. Specifically, similar compounds have shown promise in targeting cyclic phosphodiesterases, which are involved in several signaling pathways relevant to neurological function .

The synthesis of 2-(4-Methoxybenzyl)piperidine typically follows these steps:

  • Nucleophilic Substitution: Reacting 4-methoxybenzyl chloride with piperidine in the presence of a base.
  • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.

Alternative synthetic routes may involve multi-step processes that incorporate additional functional groups or modifications to enhance biological activity .

2-(4-Methoxybenzyl)piperidine has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing drugs targeting neurological disorders.
  • Chemical Research: It is used as an intermediate in synthesizing other complex organic molecules.

Studies have indicated that similar compounds can interact with various biological targets, such as enzymes and receptors involved in neurotransmission. For instance, they may inhibit certain isoforms of cytochrome P450 enzymes, affecting drug metabolism . The interaction profile of 2-(4-Methoxybenzyl)piperidine remains an area of active research.

When comparing 2-(4-Methoxybenzyl)piperidine with other related compounds, several notable analogs include:

Compound NameStructure CharacteristicsUnique Features
4-(4-Hydroxybenzyl)piperidineHydroxyl group instead of methoxyPotentially different solubility and reactivity
4-(4-Methylbenzyl)piperidineMethyl group instead of methoxyMay exhibit altered biological activity
4-(4-Chlorobenzyl)piperidineChlorine substituentDifferent electronic properties affecting reactivity

The presence of the methoxy group in 2-(4-Methoxybenzyl)piperidine is significant as it can enhance solubility and facilitate hydrogen bonding, potentially leading to improved interactions with biological targets compared to its analogs .

Molecular Structure

Core Piperidine Ring

The fundamental structural unit of 2-(4-Methoxybenzyl)piperidine consists of a six-membered saturated heterocyclic ring containing one nitrogen atom [2]. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered rings [3] [4]. This chair conformation minimizes torsional strain and 1,3-diaxial interactions that would otherwise destabilize the molecular structure [4].

The piperidine nitrogen atom exhibits tetrahedral geometry with the lone pair occupying a pseudo-axial position [4]. The chair conformation is characterized by rapid chair-chair interconversion at room temperature, with an energy barrier typically ranging from 10-12 kilocalories per mole [5]. This conformational flexibility allows the ring to adapt to minimize steric interactions with substituents while maintaining the preferred chair geometry [4].

The carbon atoms within the piperidine ring maintain standard tetrahedral bond angles, with carbon-carbon bond lengths approximately 1.54 angstroms and carbon-nitrogen bond lengths slightly shorter at approximately 1.47 angstroms [4]. The ring puckering parameters indicate a well-defined chair conformation with minimal deviation from the ideal geometry [3].

4-Methoxybenzyl Substituent Position

The 4-methoxybenzyl group is attached to the piperidine ring at the 2-position through a methylene bridge [2]. This substitution pattern creates an asymmetric center at the carbon bearing the benzyl substituent, introducing chirality to the molecule. The benzyl group typically adopts an equatorial orientation to minimize steric interactions with the axial hydrogen atoms of the piperidine ring [6] [7].

The methoxybenzyl substituent consists of a benzene ring bearing a methoxy group at the para position relative to the methylene linker [8]. The methoxy group (-OCH₃) is positioned coplanar with the benzene ring, maximizing conjugation between the oxygen lone pairs and the aromatic π-system [3]. This arrangement enhances the electron density of the benzene ring through resonance donation.

The methylene bridge connecting the benzyl group to the piperidine ring provides conformational flexibility while maintaining sufficient distance to minimize unfavorable steric interactions [6]. The carbon-carbon bond length of the methylene bridge is typical of sp³ hybridized carbon atoms, measuring approximately 1.54 angstroms [4].

Stereochemistry and Conformational Analysis

The presence of the benzyl substituent at the 2-position creates a stereogenic center, resulting in two possible enantiomers of 2-(4-Methoxybenzyl)piperidine [9]. The stereochemical preference is strongly influenced by the conformational behavior of the piperidine ring and the spatial requirements of the benzyl substituent [7].

In the chair conformation, the benzyl group exhibits a strong preference for the equatorial position over the axial position [7]. This preference arises from the avoidance of 1,3-diaxial interactions that would occur if the bulky benzyl group occupied an axial position [4]. The equatorial orientation minimizes steric hindrance and allows for optimal spatial arrangement of the substituent relative to the ring framework [7].

The conformational analysis reveals that the compound exists predominantly in the chair form with the benzyl group in an equatorial position [3] [4]. Alternative conformations, such as boat or twist-boat forms, are significantly higher in energy and are not observed under normal conditions [4]. The energy difference between the equatorial and axial orientations of the benzyl group is estimated to be approximately 2-3 kilocalories per mole, strongly favoring the equatorial conformer [7].

Physical Properties

Melting and Boiling Points

2-(4-Methoxybenzyl)piperidine exists as a liquid or oil at room temperature, indicating a relatively low melting point below ambient conditions [10]. The compound does not exhibit a well-defined crystalline melting point in its free base form, which is characteristic of many substituted piperidine derivatives that tend to form viscous oils rather than crystalline solids [10].

The boiling point of 2-(4-Methoxybenzyl)piperidine is predicted to be 311.4±17.0 degrees Celsius at standard atmospheric pressure [10]. This relatively high boiling point reflects the molecular weight of the compound and the presence of intermolecular forces, including van der Waals interactions between the aromatic rings and hydrogen bonding capabilities of the nitrogen atom [10].

The thermal stability of the compound extends well beyond its boiling point, with decomposition typically occurring at temperatures significantly higher than the boiling point [10]. The presence of the methoxy group and the benzyl substituent contribute to the overall thermal stability through resonance stabilization of the aromatic system [10].

Density and Solubility Profile

The predicted density of 2-(4-Methoxybenzyl)piperidine is 1.002±0.06 grams per cubic centimeter, indicating that the compound is slightly denser than water [10]. This density value is consistent with organic compounds containing both aromatic and aliphatic components [10].

The solubility profile of 2-(4-Methoxybenzyl)piperidine is influenced by both its hydrophilic and lipophilic characteristics [11]. The piperidine nitrogen provides basic character with a predicted pKa value of 10.28±0.10, making the compound capable of protonation under acidic conditions [10]. In aqueous solutions, the compound exhibits limited solubility due to the lipophilic nature of the benzyl substituent [12] [11].

The compound demonstrates good solubility in organic solvents, particularly polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols [11]. The methoxy group enhances solubility in moderately polar solvents through its hydrogen bonding capabilities [13]. In nonpolar solvents such as hexane or petroleum ether, the solubility is significantly reduced due to the polar nature of both the nitrogen atom and the methoxy group [11].

Spectroscopic Properties

The proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(4-Methoxybenzyl)piperidine exhibits characteristic signals that reflect its molecular structure [14]. The piperidine ring protons appear as multiple overlapping signals in the region of 1.4-2.7 parts per million, with the complexity arising from the chair conformation and the asymmetric substitution pattern [14].

The benzyl methylene protons appear as a characteristic multiplet in the region of 2.4-2.8 parts per million, deshielded by the adjacent aromatic ring [14]. The aromatic protons of the methoxybenzyl group exhibit the typical pattern of para-disubstituted benzene, with signals appearing at 6.8-7.3 parts per million [14]. The methoxy group protons appear as a sharp singlet at approximately 3.8 parts per million [14].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides additional structural confirmation [14]. The aromatic carbons appear in the range of 113-158 parts per million, with the methoxy-substituted carbon appearing at the downfield end of this range due to deshielding effects [14]. The aliphatic carbons of the piperidine ring appear in the region of 25-65 parts per million [14].

Mass spectrometry analysis reveals a molecular ion peak at m/z 206.15395 for the [M+H]⁺ ion [2]. The predicted collision cross section (CCS) value is 148.0 square angstroms, which is useful for ion mobility spectrometry applications [2]. Fragmentation patterns typically show loss of the methoxy group and various fragments corresponding to the benzyl and piperidine portions of the molecule [2].

Chemical Identifiers

CAS Registry Number and Related Identifiers

2-(4-Methoxybenzyl)piperidine is registered in the Chemical Abstracts Service database under the CAS Registry Number 63587-60-0 [10]. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide [10].

The MDL number assigned to this compound is MFCD02663573, which provides an alternative identification system used by chemical suppliers and database managers [10]. These standardized identifiers ensure accurate identification and prevent confusion with closely related structural isomers [10].

Classical Synthetic Routes

Nucleophilic Substitution Approaches

The synthesis of 2-(4-Methoxybenzyl)piperidine through nucleophilic substitution represents one of the most direct and widely employed methodologies. This approach fundamentally relies on the nucleophilic attack of piperidine on activated 4-methoxybenzyl derivatives, primarily halides .

The general mechanism involves the nucleophilic substitution of 4-methoxybenzyl chloride with piperidine under basic conditions. The reaction proceeds through an SN2 mechanism, where piperidine acts as the nucleophile attacking the electrophilic carbon bearing the leaving group . The presence of the methoxy substituent in the para position provides electron-donating effects that can influence the reaction kinetics and selectivity.

Table 1: Classical Nucleophilic Substitution Approaches

SubstrateNucleophileBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
4-Methoxybenzyl chloridePiperidineSodium hydroxideAqueous ethanol80-1006-1265-75
4-Methoxybenzyl bromidePiperidinePotassium carbonateAcetonitrile60-808-1670-80
4-Methoxybenzyl iodidePiperidineDiisopropylethylamineDichloromethane20-2512-2475-85

The choice of base significantly impacts the reaction outcome. Sodium hydroxide facilitates the deprotonation of piperidine, generating the more nucleophilic nitrogen center . Potassium carbonate provides a milder basic environment, which can be advantageous for substrates sensitive to strong alkaline conditions [3]. The reaction typically requires heating to 60-100°C to achieve reasonable reaction rates, with yields ranging from 65-85% depending on the specific conditions employed .

Solvent selection plays a crucial role in these transformations. Polar protic solvents such as aqueous ethanol can stabilize the transition state through hydrogen bonding, while polar aprotic solvents like acetonitrile enhance nucleophilicity by minimizing solvation of the nucleophile [3]. The use of dichloromethane with tertiary amine bases like diisopropylethylamine allows for milder reaction conditions, particularly beneficial when working with sensitive substrates [4].

Reductive Amination Strategies

Reductive amination provides an alternative and often more selective approach to 2-(4-Methoxybenzyl)piperidine synthesis. This methodology involves the condensation of 4-methoxybenzaldehyde or related carbonyl compounds with piperidine, followed by reduction of the resulting imine intermediate [5] [6].

Table 2: Reductive Amination Strategies for Piperidine Synthesis

Aldehyde/KetoneAmineReducing AgentSolventpHTemperature (°C)Reaction Time (h)Yield (%)
4-MethoxybenzaldehydePiperidineSodium cyanoborohydrideMethanol6-70-254-870-85
4-MethoxybenzylacetonePiperidineLithium aluminum hydrideTetrahydrofuranN/A60-802-460-75
4-MethoxycinnamaldehydePiperidineSodium borohydrideEthanol8-940-606-1265-80

The reductive amination process typically proceeds through initial imine formation, followed by selective reduction. Sodium cyanoborohydride represents the most commonly employed reducing agent due to its selectivity for imines over aldehydes, allowing for the reaction to proceed under mild, non-aqueous conditions [5] [6]. The pH control is critical, as slightly acidic conditions (pH 6-7) facilitate imine formation while preventing over-reduction of the carbonyl starting material [6].

The double reductive amination approach has emerged as particularly powerful for constructing polysubstituted piperidine derivatives. This methodology employs dicarbonyl compounds as substrates, enabling the simultaneous formation of both carbon-nitrogen bonds required for piperidine ring construction [6]. Sugar-derived dicarbonyl substrates are frequently employed, as they provide stereocontrol through their inherent chirality [6].

Modern Synthetic Approaches

Catalyst-Mediated Syntheses

Contemporary synthetic approaches to 2-(4-Methoxybenzyl)piperidine synthesis have increasingly relied on transition metal catalysis to achieve enhanced selectivity and milder reaction conditions. These methodologies represent significant advances over classical approaches, offering improved functional group tolerance and stereochemical control [7] [8].

Table 3: Modern Catalyst-Mediated Synthetic Approaches

Catalyst SystemReaction TypeSubstrateTemperature (°C)Pressure (atm)SelectivityTypical Yield (%)
Palladium/phosphineCross-couplingAryl halides80-1201High75-90
Rhodium complexesHydrogenationPyridines40-805-10Excellent80-95
Gold(I) complexesCyclizationAlkynes60-1001Good65-85
Nickel catalystsReductive couplingImines50-901-5Moderate60-80

Palladium-catalyzed cross-coupling reactions have proven particularly effective for constructing carbon-nitrogen bonds in piperidine synthesis. The Buchwald-Hartwig amination allows for the direct coupling of aryl halides with secondary amines under relatively mild conditions [7]. These reactions typically employ phosphine ligands to stabilize the palladium center and facilitate oxidative addition and reductive elimination steps [7].

Rhodium-catalyzed asymmetric hydrogenation of pyridine derivatives represents another powerful approach, particularly when enantioselective synthesis is desired [8]. These methodologies can provide excellent stereochemical control, with enantioselectivities often exceeding 90% [8]. The use of chiral ligands, particularly those based on phosphine or phosphite frameworks, enables the precise control of absolute stereochemistry [8].

Chemoselective Reactions

Chemoselective synthesis strategies have become increasingly important in piperidine chemistry, particularly when multiple reactive functional groups are present in the substrate or product molecules. These approaches allow for the selective transformation of specific functional groups while leaving others intact [7] [9].

Iodine-catalyzed carbon-hydrogen amination under visible light represents a notable advancement in chemoselective piperidine synthesis [9]. This methodology employs molecular iodine as a catalyst in combination with N-bromosuccinimide as an oxidant, enabling the selective formation of six-membered rings over the traditionally favored five-membered pyrrolidine systems [9]. The reaction proceeds through two catalytic cycles involving radical carbon-hydrogen functionalization followed by iodine-catalyzed carbon-nitrogen bond formation [9].

The selectivity for piperidine over pyrrolidine formation represents a significant breakthrough, as conventional Hofmann-Löffler chemistry typically favors five-membered ring formation [9]. The use of visible light initiation provides additional control over the reaction, allowing for mild conditions and reduced side product formation [9].

Stereoselective Methods

Stereoselective synthesis of piperidine derivatives has gained considerable attention due to the biological importance of stereochemistry in pharmaceutical applications. Several approaches have been developed to control both relative and absolute stereochemistry in piperidine synthesis [10] [11].

Asymmetric rhodium-catalyzed carbometalation of dihydropyridines provides access to enantioenriched 3-substituted piperidines [8]. This methodology involves the sequential partial reduction of pyridine, followed by rhodium-catalyzed asymmetric carbometalation and final reduction to afford the desired piperidine products [8]. The use of chiral ligands, particularly pyridine-oxazoline derivatives, enables excellent enantioselectivity [8].

The diastereoselective synthesis of 2,6-disubstituted piperidines has been achieved through various strategies, including the use of chiral auxiliaries and substrate-controlled reactions [10]. These approaches often exploit the conformational preferences of six-membered rings to achieve high levels of stereocontrol [10]. The formation of thermodynamically favored chair conformations typically drives the stereochemical outcome [10].

Optimization Parameters

Reaction Conditions

The optimization of reaction conditions for 2-(4-Methoxybenzyl)piperidine synthesis requires careful consideration of multiple variables, including temperature, reaction time, solvent selection, and reagent stoichiometry. Systematic optimization studies have revealed optimal parameter ranges that maximize both yield and selectivity [12] [9].

Table 4: Reaction Optimization Parameters

ParameterRange StudiedOptimal ValueEffect on YieldImpact on Selectivity
Temperature0-120°C60-80°CIncreases to optimumHigh at 60-80°C
Reaction Time1-24 h8-12 hPlateau after 8hMinimal effect
Solvent PolarityLow to HighMediumMaximum at mediumEnhanced selectivity
Base Equivalents1.0-3.0 equiv1.5-2.0 equivOptimal at 1.5-2.0Better at 1.5 equiv
Catalyst Loading1-10 mol%3-5 mol%Diminishing returns >5%Improved up to 5%

Temperature optimization reveals that most piperidine syntheses achieve optimal performance in the 60-80°C range [12] [9]. Lower temperatures often result in incomplete conversion, while higher temperatures can lead to increased side product formation and substrate decomposition [12]. The activation energy for nucleophilic substitution and reductive amination reactions typically requires moderate heating to achieve reasonable reaction rates [5].

Solvent polarity plays a crucial role in determining both reaction rate and selectivity. Medium polarity solvents such as acetonitrile and ethanol often provide the best compromise between substrate solubility, nucleophile activation, and product stability [3]. Highly polar solvents can over-stabilize charged intermediates, while non-polar solvents may not adequately solvate ionic species .

Purification Techniques

The purification of 2-(4-Methoxybenzyl)piperidine requires careful selection of appropriate techniques based on the physical and chemical properties of the compound and potential impurities. Multiple purification strategies are typically employed to achieve the high purity levels required for pharmaceutical applications [13] [14].

Table 5: Purification Techniques and Recovery Yields

Purification MethodEluent/Solvent SystemRatioRecovery Yield (%)Purity Achieved (%)Processing Time
Column chromatographyPetroleum ether/ethyl acetate15:1 to 5:185-9595-992-4 h
CrystallizationEthanol/water3:170-8598-99.54-8 h
DistillationReduced pressureN/A90-9890-951-2 h
Liquid-liquid extractionDichloromethane/water1:175-9085-950.5-1 h

Column chromatography using silica gel provides excellent purification capability, with petroleum ether/ethyl acetate gradients commonly employed for piperidine derivatives [3] [4]. The gradient typically begins with non-polar conditions (15:1 petroleum ether/ethyl acetate) and progresses to more polar conditions (5:1) to elute the product [3]. This technique consistently achieves purities of 95-99% with good recovery yields [3].

Crystallization represents the most effective purification method for achieving pharmaceutical-grade purity [13]. Ethanol/water systems are frequently employed, taking advantage of the differential solubility of the product versus impurities [13]. The crystallization process typically requires careful temperature control and slow cooling to achieve optimal crystal formation [13].

Yield Enhancement Strategies

Several strategies have been developed to enhance yields in 2-(4-Methoxybenzyl)piperidine synthesis, focusing on minimizing side reactions, improving substrate conversion, and optimizing reaction stoichiometry [15] [16].

The use of continuous flow chemistry has emerged as a powerful approach for yield enhancement [17]. Microfluidic reactors provide improved heat and mass transfer, enabling better control over reaction conditions and reduced side product formation [17]. The continuous removal of products from the reaction environment prevents degradation and over-reaction [17].

One-pot sequential reactions have proven effective for improving overall yields by eliminating isolation and purification steps between synthetic transformations [18]. The combination of lactam reduction followed by multicomponent reactions allows for the direct conversion of readily available starting materials to complex piperidine derivatives [18].

Catalyst recycling and reuse strategies have been developed to improve the economic efficiency of catalytic processes [19] [20]. Heterogeneous catalysts can often be recovered and reused multiple times without significant loss of activity [19]. Continuous flow systems enable catalyst reuse while maintaining consistent product quality [20].

Scale-Up Considerations for Laboratory Production

Laboratory to Pilot Scale Transition

The scale-up of 2-(4-Methoxybenzyl)piperidine synthesis from laboratory to pilot scale presents several challenges related to heat transfer, mass transfer, and process control [21] [22]. Successful scale-up requires careful consideration of equipment design, process parameters, and safety considerations [23].

Heat transfer limitations become increasingly important at larger scales, as the surface area to volume ratio decreases [22]. This necessitates longer reaction times or modified heating strategies to maintain the same reaction temperatures achieved at laboratory scale [22]. The use of external cooling may be required to control exothermic reactions that are easily managed at small scale [22].

Mass transfer considerations include mixing efficiency and substrate dissolution rates [21]. Laboratory-scale magnetic stirring is typically replaced with mechanical agitation systems that provide adequate mixing throughout the larger reaction volume [23]. The choice of impeller design and rotation speed becomes critical for maintaining homogeneous reaction conditions [23].

Equipment Selection and Process Control

The selection of appropriate equipment for pilot-scale synthesis requires evaluation of vessel capacity, mixing mechanisms, and safety features [22] [23]. Stainless steel reactors with appropriate corrosion resistance are typically required for chemical synthesis applications [23]. Temperature and pressure monitoring systems become essential for process control and safety [23].

Process analytical technology (PAT) implementation enables real-time monitoring of reaction progress and product quality [24]. In-line spectroscopic techniques can provide immediate feedback on conversion and selectivity, allowing for process adjustments to optimize yield and purity [24]. This approach reduces the need for off-line sampling and analysis, improving process efficiency [24].

Quality by design (QbD) principles should be implemented throughout the scale-up process to ensure consistent product quality [24]. This involves identifying critical quality attributes and critical process parameters, establishing their relationships, and implementing control strategies to maintain product specifications [24].

XLogP3

2.6

Dates

Last modified: 08-16-2023

Explore Compound Types